Product packaging for (E,E)-8,10-dodecadienyl acetate(Cat. No.:CAS No. 53880-51-6)

(E,E)-8,10-dodecadienyl acetate

Cat. No.: B013428
CAS No.: 53880-51-6
M. Wt: 224.34 g/mol
InChI Key: NTKDSWPSEFZZOZ-VNKDHWASSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8E,10E-Dodecadienyl acetate is a carboxylic ester.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24O2 B013428 (E,E)-8,10-dodecadienyl acetate CAS No. 53880-51-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(8E,10E)-dodeca-8,10-dienyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-6H,7-13H2,1-2H3/b4-3+,6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKDSWPSEFZZOZ-VNKDHWASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/CCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90896853
Record name (8E,10E)-Dodecadienyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90896853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53880-51-6
Record name (E,E)-8,10-Dodecadienyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53880-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8,10-Dodecadien-1-ol, 1-acetate, (8E,10E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053880516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8,10-Dodecadien-1-ol, 1-acetate, (8E,10E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (8E,10E)-Dodecadienyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90896853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8E,10E)-dodeca-8,10-dienyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.468
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Significance of 8e,10e Dodeca 8,10 Dienyl Acetate Within the Context of Insect Chemical Ecology

The significance of (8E,10E)-dodeca-8,10-dienyl acetate (B1210297) in insect chemical ecology is twofold. Firstly, it functions as a primary sex pheromone for certain species, and secondly, it acts as a behavioral antagonist for others. This dual role highlights the complexity of chemical signaling in insects and the subtle structural nuances that can lead to vastly different behavioral outcomes.

As a primary sex pheromone, (8E,10E)-dodeca-8,10-dienyl acetate is naturally released by females of certain moth species to attract males for mating. A notable example is the filbertworm moth, Cydia latiferreana, a significant pest of hazelnuts and other tree nut crops. epa.gov Synthetic versions of the compound are used in mating disruption products to manage this pest by interfering with the males' ability to locate females. epa.gov The compound has also been identified as an attractant or pheromone for a variety of other moth species. pherobase.com

In contrast, for the codling moth, Cydia pomonella, (8E,10E)-dodeca-8,10-dienyl acetate acts as a behavioral antagonist to its primary sex pheromone, (E,E)-8,10-dodecadien-1-ol, also known as codlemone. researchgate.netnoaa.gov When present in a certain ratio with codlemone, the acetate can significantly reduce the attraction of male codling moths to the pheromone source. researchgate.netnoaa.gov This antagonistic effect is a critical area of research as it can be leveraged to enhance the efficacy of mating disruption strategies for this major agricultural pest. researchgate.net The presence of such antagonists in pheromone blends underscores the high degree of specificity in insect chemical communication systems.

Table 1: Documented Entomological Functions of (8E,10E)-Dodeca-8,10-dienyl Acetate

Species Family Order Function
Cydia latiferreana (Filbertworm) Tortricidae Lepidoptera Pheromone epa.gov
Cydia pomonella (Codling moth) Tortricidae Lepidoptera Antagonist researchgate.netnoaa.gov
Epiblema foenella (White-foot bell moth) Tortricidae Lepidoptera Pheromone, Attractant pherobase.com
Rhadinoscolops koenigianus Tortricidae Lepidoptera Attractant pherobase.com
Eucosma aemulana (Obscure bell) Tortricidae Lepidoptera Attractant pherobase.com
Eucosma cana Tortricidae Lepidoptera Attractant pherobase.com
Oecogonia quadripuncta (Four-spotted yellowneck) Coleophoridae Lepidoptera Attractant pherobase.com
Rhyacionia rigidana (Pine shoot moth) Tortricidae Lepidoptera Attractant medchemexpress.com

Historical Perspective on the Discovery and Initial Research of 8e,10e Dodeca 8,10 Dienyl Acetate

The research trajectory of (8E,10E)-dodeca-8,10-dienyl acetate (B1210297) is closely linked to the study of moth pheromones that began in earnest in the latter half of the 20th century. rsc.org Much of the initial focus was on identifying the primary sex attractants of major agricultural pests. The related alcohol, codlemone, was identified as the sex attractant for the codling moth in the early 1970s.

The specific identification and synthesis of (8E,10E)-dodeca-8,10-dienyl acetate and the elucidation of its distinct biological roles came later. Research in the 1990s and early 2000s began to unravel its function not just as a primary pheromone but also as a behavioral modifier. For instance, studies demonstrated its antagonistic effect on the codling moth. researchgate.netnoaa.gov

A significant milestone in the history of this compound was its registration as a new synthetic Straight-Chain Lepidopteran Pheromone (SCLP) active ingredient for use against the filbertworm. epa.gov This marked its formal recognition as a valuable tool in integrated pest management programs. The development of commercial products containing (8E,10E)-dodeca-8,10-dienyl acetate, such as Isomate® FBW Ring, for mating disruption in orchards further cemented its place in applied chemical ecology. epa.gov

Classification and Structural Characteristics of 8e,10e Dodeca 8,10 Dienyl Acetate Within Dienyl Acetate Pheromones

Development of Stereoselective Synthetic Routes to (8E,10E)-Dodeca-8,10-dienyl Acetate

The synthesis of (8E,10E)-dodeca-8,10-dienyl acetate has been the subject of extensive research, leading to a variety of stereoselective strategies. Many of these methods utilize readily available starting materials and employ key reactions to construct the conjugated (E,E)-diene system with high fidelity.

A common and effective strategy involves the Wittig reaction or its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction . The HWE reaction, in particular, is renowned for its ability to produce (E)-alkenes with high stereoselectivity. wikipedia.orgnih.gov In a typical approach, a phosphonate (B1237965) ylide is reacted with an appropriate aldehyde to form the carbon-carbon double bond. The choice of reagents and reaction conditions can be tuned to favor the formation of the desired (E,E) isomer. For instance, using stabilized phosphonate ylides generally leads to the thermodynamically more stable (E)-alkene. wikipedia.org

Another powerful method for constructing the conjugated diene is through palladium-catalyzed cross-coupling reactions , such as the Suzuki or Negishi couplings. These reactions involve the coupling of a vinyl or dienyl organometallic species with a vinyl halide or triflate. The stereochemistry of the resulting diene can be controlled by the stereochemistry of the starting materials. For example, a stereodefined (E)-vinylborane can be coupled with a stereodefined (E)-vinyl halide to produce the (E,E)-diene with high isomeric purity. researchgate.net

Furthermore, synthetic routes starting from derivatives of sorbic acid, which already contain a pre-formed (E,E)-diene system, have been developed. researchgate.net These methods often involve chain extension of the sorbic acid derivative to achieve the desired twelve-carbon backbone.

More recently, innovative "green chemistry" approaches have emerged, utilizing metabolic engineering in plants. researchgate.netlu.senih.gov For example, the oilseed crop Camelina sativa has been genetically modified to produce (E,E)-8,10-dodecadienoic acid, a direct precursor to codlemone. researchgate.netlu.senih.gov This biosynthetic approach offers a potentially sustainable and cost-effective alternative to traditional chemical synthesis. nih.govresearchgate.netlu.senih.gov

A summary of key synthetic reactions is presented in the table below:

Reaction Type Key Features Stereochemical Outcome Reference
Horner-Wadsworth-EmmonsUse of stabilized phosphonate carbanions with aldehydes.Predominantly forms (E)-alkenes. wikipedia.orgnih.gov
Suzuki CouplingPalladium-catalyzed cross-coupling of a vinylborane (B8500763) with a vinyl halide.High stereochemical retention from starting materials. researchgate.net
Sorbic Acid DerivatizationUtilizes the existing (E,E)-diene of sorbic acid for chain extension.Maintains the (E,E) configuration. researchgate.net
Metabolic EngineeringBiosynthesis in genetically modified plants.Produces the desired (E,E) isomer directly. researchgate.netlu.senih.gov

Isomeric Purity Assessment and Control in (8E,10E)-Dodeca-8,10-dienyl Acetate Synthesis for Research Applications

The biological activity of codlemone is highly dependent on its isomeric purity. The presence of other geometric isomers, such as the (8E,10Z), (8Z,10E), and (8Z,10Z) isomers, can significantly reduce or even inhibit the attraction of male codling moths. dntb.gov.ua Therefore, rigorous assessment and control of isomeric purity are essential for research applications.

The primary analytical technique for determining the isomeric purity of (8E,10E)-dodeca-8,10-dienyl acetate is gas chromatography (GC) . High-resolution capillary GC columns, often with polar stationary phases, are capable of separating the different geometric isomers, allowing for their quantification. The identity of the isomers is typically confirmed by comparing their retention times to those of authentic standards.

For more detailed structural confirmation, GC can be coupled with mass spectrometry (GC-MS) or electroantennographic detection (GC-EAD) . GC-MS provides information about the molecular weight and fragmentation pattern of each isomer, aiding in their identification. GC-EAD is a highly sensitive technique that uses the antenna of a male codling moth as a detector. This method can confirm the biological activity of the synthesized (E,E) isomer and assess the potential inhibitory effects of other isomers. researchgate.net

Control of isomeric purity begins with the choice of synthetic route. Stereoselective reactions like the HWE and Suzuki coupling are employed to maximize the formation of the desired (E,E) isomer. However, even with these methods, small amounts of other isomers can be formed. Therefore, purification of the final product is often necessary.

Column chromatography on silica (B1680970) gel impregnated with silver nitrate (B79036) is a classical and effective method for separating geometric isomers of unsaturated compounds. The silver ions form reversible complexes with the double bonds, and the stability of these complexes varies depending on the geometry of the double bonds, allowing for their separation.

The table below summarizes the common methods for purity assessment and control:

Method Purpose Key Advantage Reference
Gas Chromatography (GC)Separation and quantification of isomers.High resolution and quantitative accuracy. idsi.md
Gas Chromatography-Mass Spectrometry (GC-MS)Identification of isomers based on mass spectra.Structural confirmation. researchgate.net
Gas Chromatography-Electroantennographic Detection (GC-EAD)Assessment of biological activity of isomers.High sensitivity and biological relevance. researchgate.netnih.gov
Silver Nitrate Column ChromatographyPurification to remove unwanted isomers.Effective separation of geometric isomers. researchgate.net

Comparison of Synthetic Efficiency and Scalability for Academic and Applied Research on (8E,10E)-Dodeca-8,10-dienyl Acetate

Horner-Wadsworth-Emmons Reaction:

Efficiency: Generally provides good to excellent yields of the desired (E,E)-diene with high stereoselectivity. wikipedia.org

Scalability: The HWE reaction is generally scalable, although the purification of the phosphonate byproducts can sometimes be challenging on a larger scale. The cost and availability of the phosphonate reagents can also be a factor.

Palladium-Catalyzed Cross-Coupling Reactions:

Efficiency: These reactions are highly efficient and offer excellent control over stereochemistry. researchgate.net

Scalability: While highly effective, the cost of palladium catalysts can be a significant drawback for large-scale synthesis. researchgate.net However, the development of more active and robust catalyst systems is an ongoing area of research that could improve scalability.

Synthesis from Sorbic Acid Derivatives:

Efficiency: These routes can be efficient as they start with a pre-formed (E,E)-diene system. researchgate.net

Metabolic Engineering:

Efficiency: The efficiency is measured in terms of the percentage of the desired fatty acid produced in the plant oil. nih.gov Current research has demonstrated promising yields. nih.gov

Scalability: This approach holds significant potential for large-scale, cost-effective production. researchgate.netlu.se The scalability is dependent on agricultural factors such as crop yield and the efficiency of the extraction and conversion processes. rsc.org

The following table provides a comparative overview of these synthetic approaches:

Synthetic Approach Typical Yield Stereoselectivity Scalability Key Considerations for Research Reference
Horner-Wadsworth-EmmonsGood to ExcellentHigh (E)-selectivityModerate to GoodReliable for lab-scale synthesis of pure isomers. wikipedia.orgnih.gov
Palladium-Catalyzed Cross-CouplingExcellentExcellentModerateHigh cost of catalyst can be a limitation. researchgate.net
Sorbic Acid DerivatizationGoodExcellent (retains starting stereochemistry)GoodDependent on availability of starting materials. researchgate.net
Metabolic EngineeringVariable (reported up to 5.5% of total fatty acids)ExcellentPotentially HighSustainable and cost-effective for large quantities. researchgate.netlu.senih.gov

Elucidation of Precursor Metabolism and Enzymatic Transformations Leading to (8E,10E)-Dodeca-8,10-dienyl Acetate

The biosynthetic pathway to (8E,10E)-dodeca-8,10-dienyl acetate begins with common fatty acid precursors and involves desaturation, reduction, and acetylation. Much of the detailed research on this pathway has focused on the codling moth, Cydia pomonella, which produces the corresponding alcohol, (E,E)-8,10-dodecadien-1-ol (codlemone), as its primary pheromone component. The pathway to the fatty acyl precursor is considered identical for both the alcohol and the acetate.

The process originates from palmitic acid, which undergoes two cycles of β-oxidation (chain-shortening) to yield dodecanoic acid (lauric acid). researchgate.net This C12 saturated fatty acid is the direct substrate for the subsequent desaturation steps. researchgate.netnih.gov

The key transformation is catalyzed by a unique fatty acyl-CoA desaturase (FAD). In C. pomonella, a single bifunctional desaturase, Cpo_CPRQ, performs two consecutive and unusual desaturation steps. nih.gov

First, it introduces a double bond at the Δ9 position of dodecanoic acid with an E (trans) configuration, which is an uncommon reaction. researchgate.netnih.gov

Second, the same enzyme acts on the resulting (E)-9-dodecenoic acid intermediate to introduce a second double bond, creating a conjugated E8,E10-diene system via a 1,4-desaturation mechanism. nih.govnih.gov

This two-step process, driven by a single enzyme, results in the formation of (E,E)-8,10-dodecadienoyl-CoA, the immediate fatty acyl precursor. nih.gov For species that use the alcohol as the final pheromone, this precursor is reduced by a fatty acyl reductase (FAR). pnas.org

To produce (8E,10E)-dodeca-8,10-dienyl acetate, a final enzymatic step is required:

Acetylation: An acetyltransferase catalyzes the transfer of an acetate group from a donor like acetyl-CoA to the (E,E)-8,10-dodecadien-1-ol. pnas.orgpnas.org While acetyltransferases are known to be the final key enzymes in the biosynthesis of acetate pheromones, the specific gene encoding the enzyme responsible for this reaction in moths that produce straight-chain alkyl acetates has not yet been identified. nih.govnih.gov However, research has shown that acetyltransferases from other organisms, such as the ATF1 enzyme from yeast, can efficiently acetylate moth pheromone alcohols, demonstrating the viability of this final step. nih.govnih.gov

Interactive Data Table 1: Key Enzymes in the Biosynthesis of (8E,10E)-Dodeca-8,10-dienyl Acetate

Enzyme ClassSpecific Enzyme (Example)Substrate(s)Product(s)Function
β-oxidation enzymesMultiplePalmitic acid (C16:Acid)Dodecanoic acid (C12:Acid)Chain-shortening
Fatty Acyl-CoA Desaturase (FAD)Cpo_CPRQ (C. pomonella)Dodecanoyl-CoA, (E)-9-Dodecenoyl-CoA(E)-9-Dodecenoyl-CoA, (E,E)-8,10-Dodecadienoyl-CoAIntroduction of conjugated double bonds
Fatty Acyl Reductase (FAR)Not specified(E,E)-8,10-Dodecadienoyl-CoA(E,E)-8,10-Dodecadien-1-olReduction of the fatty acyl group to an alcohol
AcetyltransferaseNot yet identified in insects(E,E)-8,10-Dodecadien-1-ol, Acetyl-CoA(8E,10E)-Dodeca-8,10-dienyl acetateFinal acetylation step

Genetic and Molecular Regulation of (8E,10E)-Dodeca-8,10-dienyl Acetate Biosynthesis

The production of (8E,10E)-dodeca-8,10-dienyl acetate is under precise genetic and hormonal control to ensure it is synthesized at the appropriate time and in the correct amount for mating.

Genetic Regulation: The gene encoding the bifunctional Δ9 desaturase in C. pomonella, designated Cpo_CPRQ, is a primary point of regulation. This gene is expressed prominently and exclusively in the female's pheromone gland, restricting pheromone production to the correct tissue. nih.govusda.gov Phylogenetic analysis reveals that Cpo_CPRQ belongs to the Lepidoptera-specific Δ10/Δ11 clade of FADs, a group known for containing genes with unusual desaturase activities. nih.govusda.gov The evolution of this unique enzyme, and thus the signature Δ8,Δ10 pheromone structure of olethreutine moths, is believed to have arisen from an ancient gene duplication event, followed by the evolution of novel functions. nih.govusda.gov

Molecular Regulation: In most moth species, the timing of pheromone biosynthesis is controlled by a neuropeptide hormone called Pheromone Biosynthesis Activating Neuropeptide (PBAN). nih.govlu.se PBAN is produced in the subesophageal ganglion of the brain and released into the hemolymph, typically in response to environmental cues like the onset of darkness (scotophase). nih.govlu.se It travels to the pheromone gland and binds to specific G-protein coupled receptors on the gland cells. nih.gov This binding event triggers an intracellular signaling cascade that activates key enzymes in the biosynthetic pathway. nih.gov While the specific regulatory target of PBAN can vary between species (in some it activates fatty acid synthesis, in others the reductase step), it serves as the primary "on" switch for pheromone production. nih.gov In closely related species, PBAN has been shown to be the key regulator, and it is the presumed molecular trigger for the biosynthesis of the precursors to (8E,10E)-dodeca-8,10-dienyl acetate. nih.govfrontiersin.org

Interactive Data Table 2: Genes and Regulatory Molecules

ComponentName/TypeFunctionLocus of Action
GeneCpo_CPRQEncodes the key bifunctional fatty acyl-CoA desaturase. nih.govnih.govPheromone gland of C. pomonella
Molecular RegulatorPheromone Biosynthesis Activating Neuropeptide (PBAN)Neuropeptide hormone that initiates the biosynthetic cascade. nih.govnih.govPheromone gland cells
ReceptorPBAN Receptor (PBAN-R)G-protein coupled receptor that binds PBAN to start signal transduction. nih.govPheromone gland cell membrane

Comparative Analysis of (8E,10E)-Dodeca-8,10-dienyl Acetate Biosynthesis Across Different Lepidopteran Species

While the (8E,10E) isomer is a key pheromone component in several tortricid moths, the specific composition of pheromone blends and the underlying biosynthetic pathways can differ significantly even among closely related species, ensuring reproductive isolation.

The geometric isomers of 8,10-dodecadien-1-yl acetate are characteristic pheromone components for moths in the subfamily Olethreutinae. frontiersin.org

Cydia latiferreana (Filbertworm Moth): This species uses a blend of (E,E)- and (E,Z)-8,10-dodecadien-1-ol acetates as its sex pheromone. usda.govnih.gov In contrast to the codling moth where the alcohol is primary, the acetates are the key compounds for the filbertworm. The ratio of the E,E to E,Z isomers identified from female abdominal tips is approximately 1:4.3. nih.gov This highlights how different species can utilize the same core structure but vary the isomeric ratio and the final functional group (acetate vs. alcohol) to create a species-specific signal.

Cydia splendana (Acorn Moth): This species exhibits different "pheromone races." A population in Sweden that feeds on oak uses a blend of (E,Z)- and (E,E)-8,10-dodecadienyl acetate. frontiersin.org However, populations in other parts of Europe that feed on chestnut and oak use a different blend of (E,E)- and (Z,E)-isomers. frontiersin.org This demonstrates intraspecific variation in pheromone biosynthesis, potentially leading to reproductive isolation between populations.

Lobesia botrana (European Grapevine Moth): This tortricid moth uses a conjugated dienyl acetate, but its biosynthesis follows a different path. Its major pheromone component is (E,Z)-7,9-dodecadienyl acetate. nih.gov This compound is produced via Δ11 desaturation of a C14 acid (tetradecanoic acid), followed by chain-shortening to a C12 intermediate, and a subsequent, still uncharacterized, Δ7 desaturation to create the 7,9-diene system before final reduction and acetylation. nih.gov This pathway does not involve the characteristic bifunctional E9 desaturase found in Cydia.

Interactive Data Table 3: Comparative Biosynthesis of Dodecadienyl Acetate Pheromones

SpeciesPrimary Pheromone Component(s)Key PrecursorKey Desaturation Steps
Cydia pomonella (related)(E,E)-8,10-dodecadien-1-olDodecanoic acid (C12)Bifunctional E9 desaturation to create E8,E10-diene. researchgate.netnih.gov
Cydia latiferreana(E,E)- & (E,Z)-8,10-dodecadien-1-ol acetatePresumed Dodecanoic acid (C12)Presumed Δ8,Δ10 desaturation pathway.
Cydia splendana(E,Z)- & this compound (Swedish race)Presumed Dodecanoic acid (C12)Presumed Δ8,Δ10 desaturation pathway. frontiersin.org
Lobesia botrana(E,Z)-7,9-dodecadienyl acetateTetradecanoic acid (C14)Δ11 desaturation, chain shortening, then Δ7 desaturation. nih.gov

Environmental and Physiological Factors Influencing (8E,10E)-Dodeca-8,10-dienyl Acetate Production

The production and release of moth sex pheromones are synchronized with environmental conditions that are optimal for mate-finding. The key factors are temperature and photoperiod.

Photoperiod: Pheromone production and release ("calling" behavior) in many moths, including the closely related codling moth, are circadian and occur primarily during the dark phase (scotophase) of the light-dark cycle. This rhythmicity is maintained even under conditions of continuous darkness, indicating an internal biological clock is involved. The release of the regulatory hormone PBAN is also tied to this cycle. pnas.orglu.se

Temperature: Temperature has a profound effect on pheromone-related activities. In the codling moth, a decrease in temperature from 23°C to 16°C during the scotophase leads to a reduction in the number of females calling. Male moths also exhibit temperature-dependent activity, with mating flights typically ceasing at dusk temperatures below 60°F (approx. 15.5°C). Egg-laying by females is also greatly reduced at cooler temperatures. After several days of cool temperatures that prevent mating and egg-laying, a female's reproductive capacity can be significantly diminished.

Physiological State: The age and mating status of the female influence pheromone production. Pheromone titers are often highest in virgin females that are a few days old, corresponding to their peak reproductive period. nih.gov

Interactive Data Table 4: Influence of Environmental and Physiological Factors

FactorConditionEffect on Pheromone Production/Release
Photoperiod Scotophase (Darkness)Peak calling behavior and pheromone biosynthesis initiated. pnas.org
Photophase (Light)Pheromone production and calling behavior are minimal or absent. pnas.org
Temperature Optimal (e.g., 23°C)Normal levels of calling and pheromone release. pnas.org
Low (e.g., <16°C)Reduced proportion of females calling; potential shift in calling time. pnas.org
Physiological AgeProduction peaks in young, sexually mature virgin females (e.g., 2-3 days old). nih.gov
Mating StatusPheromone production often decreases after mating.

Neuroethological Investigations of 8e,10e Dodeca 8,10 Dienyl Acetate Perception and Behavioral Responses

Olfactory Receptor Mechanisms and Ligand-Binding Dynamics of (8E,10E)-Dodeca-8,10-dienyl Acetate (B1210297)

The perception of (8E,10E)-dodeca-8,10-dienyl acetate begins at the molecular level with its interaction with specific olfactory receptors (ORs) located on the antennae of insects. These receptors are part of the G-protein coupled receptor (GPCR) family, characterized by their seven transmembrane domains. nih.gov The binding of a ligand, such as (8E,10E)-dodeca-8,10-dienyl acetate, to an OR initiates a conformational change in the receptor protein. This change triggers an intracellular signaling cascade, ultimately leading to the generation of an electrical signal in the olfactory receptor neuron. nih.gov

The specificity of this interaction is crucial for the insect to distinguish between different chemical cues in its environment. The three-dimensional structure of the OR's binding pocket and the physicochemical properties of (8E,10E)-dodeca-8,10-dienyl acetate determine the strength and specificity of their binding. Recent advancements in techniques like cryo-electron microscopy are beginning to unravel the precise structural basis of these interactions for various odorants and their receptors. nih.gov The (8E,10E) configuration of the double bonds is critical for the biological activity of the compound, as isomers with different configurations, such as those with Z-isomers, are less effective in attracting target species.

Electrophysiological Studies of Antennal and Neuronal Responses to (8E,10E)-Dodeca-8,10-dienyl Acetate

Electroantennography (EAG) is a technique used to measure the collective electrical response of the entire antenna to an odorant stimulus. Studies utilizing EAG have demonstrated that the antennae of certain male moths exhibit significant dose-dependent responses to (8E,10E)-dodeca-8,10-dienyl acetate. For instance, in the codling moth, Cydia pomonella, EAG studies have been instrumental in understanding the inhibitory effects of other compounds on the perception of the primary pheromone component. nih.gov

Single-cell recording, another electrophysiological technique, allows for the investigation of individual olfactory receptor neurons (ORNs). This method has revealed that specific ORNs are highly tuned to (8E,10E)-dodeca-8,10-dienyl acetate. For example, in the codling moth, experiments have shown that the primary pheromone component, (E,E)-8,10-dodecadien-1-ol (codlemone), and an inhibitor, cis-8-dodecenyl acetate, excite different populations of olfactory receptor cells. nih.gov The inhibitor was also found to suppress the EAG response to codlemone, suggesting a complex interaction at the peripheral level. nih.gov

Behavioral Ecology of (8E,10E)-Dodeca-8,10-dienyl Acetate-Mediated Communication in Insects

Flight Tunnel Assays and Orientation Behavior of Pests to (8E,10E)-Dodeca-8,10-dienyl Acetate

Wind tunnel experiments are a powerful tool for studying the orientation behavior of insects in response to airborne chemical cues. In the case of the codling moth, Cydia pomonella, flight tunnel assays have provided detailed insights into how males navigate towards a source of their sex pheromone, which can include (8E,10E)-dodeca-8,10-dienyl acetate as a component or analog. These studies have shown that the presence of certain compounds can significantly alter flight behavior. For example, adding (E,Z)-10-dodecadien-1-ol or (E,E)-10-dodecadienyl acetate to the primary pheromone, codlemone, can antagonize the attraction of male moths. noaa.gov

Specifically, increasing the ratio of these compounds relative to codlemone caused males to reduce their flight speed and angular velocity. noaa.govresearchgate.net Furthermore, the presence of these additional compounds led to an increase in the males' track angles, which was attributed to changes in their course angle and drift angle, depending on the specific compound. noaa.gov

Role of (8E,10E)-Dodeca-8,10-dienyl Acetate in Sexual Attraction and Courtship Rituals

(8E,10E)-Dodeca-8,10-dienyl acetate is a known sex pheromone component for several moth species. For instance, it is a key attractant for the filbertworm moth, Cydia latiferreana, where the female produces it to attract males for mating. epa.gov Synthetic versions of this compound are used to disrupt the normal mating cycle of this pest in agricultural settings. epa.gov The compound is also isolated from attractants of the pine shoot moth, Rhyacionia rigidana. medchemexpress.com

While it is a primary attractant in some species, in others, like the codling moth, it can act as a behavioral antagonist or be part of a more complex pheromone blend that mediates specific steps in the courtship sequence. The precise role of (8E,10E)-dodeca-8,10-dienyl acetate can therefore be highly species-specific, influencing long-range attraction, close-range orientation, and the initiation of courtship behaviors.

Inhibitory and Synergistic Effects of Related Pheromone Components on (8E,10E)-Dodeca-8,10-dienyl Acetate Activity

The behavioral response to (8E,10E)-dodeca-8,10-dienyl acetate is often modulated by the presence of other structurally related compounds. In the codling moth, for example, while the primary sex pheromone is (E,E)-8,10-dodecadien-1-ol (codlemone), the addition of (E,E)-8,10-dodecadienyl acetate can have an inhibitory effect on male attraction. noaa.gov Flight tunnel studies have shown that as the ratio of this compound to codlemone increases, the attraction of male moths is antagonized. noaa.gov An additive inhibitory effect was observed when both (E,Z)-10-dodecadien-1-ol and this compound were combined with codlemone. noaa.govresearchgate.net

Conversely, in some systems, related compounds can act synergistically, enhancing the attractive power of the primary pheromone. However, in the case of the spotted tentiform leafminer, Phyllonorycter blancardella, (4E,10E)-dodecadien-1-yl acetate did not enhance the attractiveness of the major pheromone component, (10E)-dodecen-1-yl acetate, despite eliciting similar electroantennogram responses. nih.gov

Table 1: Effects of Additional Components on Codling Moth Flight Behavior in a Wind Tunnel

Component Added to CodlemoneRatio to CodlemoneObserved Effect on Male FlightReference
(E,Z)-10-dodecadien-1-ol20%Antagonized attraction noaa.gov
This compound5%Antagonized attraction noaa.gov
(E,Z)-10-dodecadien-1-ol100%Reduced flight speed and angular velocity noaa.govresearchgate.net
This compound5%Reduced flight speed and angular velocity noaa.govresearchgate.net

Interspecific Chemical Communication and Species-Specificity of (8E,10E)-Dodeca-8,10-dienyl Acetate Blends

The specificity of pheromone-mediated communication is crucial for reproductive isolation between closely related species. This specificity is often achieved through unique blends of pheromone components, where the presence and ratio of each compound are critical. While (8E,10E)-dodeca-8,10-dienyl acetate is a primary attractant for the filbertworm moth, it acts as a behavioral antagonist for the codling moth. noaa.govepa.gov This difference in response to the same compound helps to ensure that only males of the correct species are attracted to a calling female.

The composition of the pheromone blend can vary even within a species across different geographic locations, potentially leading to reproductive divergence. For the spotted tentiform leafminer, there are regional differences in the attractiveness of certain pheromone components, highlighting the potential for geographic variation in chemical communication systems. nih.gov The structural similarity of (8E,10E)-dodeca-8,10-dienyl acetate to the primary pheromones of other species can lead to cross-reactivity at the electrophysiological level, but behavioral responses often remain species-specific due to the processing of the entire blend in the insect's brain. nih.gov

Advanced Analytical Techniques for the Identification and Quantification of 8e,10e Dodeca 8,10 Dienyl Acetate in Complex Matrices

Extraction and Pre-concentration Methods for (8E,10E)-Dodeca-8,10-dienyl Acetate (B1210297) from Biological and Environmental Samples

The effective isolation and concentration of (8E,10E)-dodeca-8,10-dienyl acetate from various matrices is a critical first step in its analysis. The choice of extraction method depends on the nature of the sample, whether it is a biological specimen like an insect gland or an environmental sample such as a pheromone trap or the surrounding air.

For biological samples, particularly the minute pheromone glands of insects like the codling moth (Cydia pomonella), Solid-Phase Microextraction (SPME) has emerged as a powerful, solvent-free technique. purdue.edumdpi.com This method utilizes a fused silica (B1680970) fiber coated with a stationary phase to adsorb and concentrate volatile and semi-volatile compounds directly from the sample headspace or by direct immersion. mdpi.com For instance, volatiles from cocooning larvae and pupae of the codling moth have been collected using Porapak Q and subsequently desorbed with a pentane-ether mixture for analysis. purdue.edu The selection of the fiber coating is crucial for efficient extraction and is dependent on the polarity and volatility of the target analyte.

Solvent extraction remains a widely used and effective method, especially for larger samples like pheromone trap lures or to obtain a comprehensive profile of cuticular lipids. mdpi.com This typically involves washing or immersing the sample in a non-polar or moderately polar organic solvent such as hexane, pentane (B18724), or a mixture of pentane and ether. purdue.edu For example, in the analysis of pheromones from the female abdominal tip of the lepidopteran Sesamia nonagrioides, an organic solvent was used to soak or wash the SPME fiber after extraction. Following extraction, the solvent is carefully evaporated to concentrate the analyte before instrumental analysis.

A comparison of common extraction techniques highlights their respective advantages and limitations:

Extraction TechniquePrincipleAdvantagesDisadvantagesTypical Application for (8E,10E)-Dodeca-8,10-dienyl Acetate
Solid-Phase Microextraction (SPME) Adsorption of analytes onto a coated fiber.Solvent-free, simple, sensitive, suitable for in-vivo sampling. mdpi.comFiber fragility, potential for competitive adsorption.Analysis of volatiles from insect glands and live insects. purdue.edu
Solvent Extraction Dissolving analytes in a suitable organic solvent.High extraction efficiency, suitable for larger sample sizes.Requires larger volumes of organic solvents, can be time-consuming.Extraction from pheromone lures, and bulk biological tissues.
Supercritical Fluid Extraction (SFE) Utilizes a supercritical fluid (e.g., CO2) as the extraction solvent.Environmentally friendly, tunable selectivity.High initial equipment cost.Extraction from solid matrices like soil or plant material.

Gas Chromatography-Electroantennographic Detection (GC-EAD) for Pheromone Component Identification

Gas Chromatography-Electroantennographic Detection (GC-EAD) is a highly specialized and sensitive technique that couples the separation power of gas chromatography with the biological detection capabilities of an insect's antenna. This method is instrumental in identifying biologically active pheromone components within a complex mixture.

In a typical GC-EAD setup, the effluent from the gas chromatograph is split into two streams. One stream is directed to a conventional detector, such as a Flame Ionization Detector (FID), which provides a chromatogram of all the separated compounds. The other stream is passed over an isolated insect antenna, which is connected to electrodes. When a compound that the antenna's olfactory receptors can detect elutes from the column, it generates a nerve impulse, which is recorded as an electrical signal (an electroantennogram or EAG).

By comparing the retention times of the peaks on the FID chromatogram with the corresponding EAG responses, researchers can pinpoint which specific compounds in the mixture are biologically active. For instance, GC-EAD analysis of female codling moth (Cydia pomonella) gland extracts has been used to confirm that (8E,10E)-dodeca-8,10-dien-1-ol (codlemone), the precursor to the acetate, is the major component of the sex pheromone that elicits a strong response from the male antenna. wsu.eduvt.edu This technique is particularly valuable for identifying minor but behaviorally significant components of a pheromone blend that might otherwise be overlooked in a standard GC-MS analysis.

Coupled Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation and Isomer Characterization of (8E,10E)-Dodeca-8,10-dienyl Acetate

Coupled Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the structural confirmation and isomer characterization of (8E,10E)-dodeca-8,10-dienyl acetate. This technique combines the high-resolution separation capabilities of gas chromatography with the precise mass analysis of mass spectrometry.

As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. The molecular ion peak (M+) in the mass spectrum of (8E,10E)-dodeca-8,10-dienyl acetate confirms its molecular weight of 224.34 g/mol . nih.gov

The fragmentation pattern observed in the mass spectrum provides crucial information about the structure of the molecule. For long-chain acetate pheromones, characteristic fragment ions are often observed. A common fragmentation involves the loss of the acetate group (60 mass units), resulting in a significant ion at m/z [M-60]+. researchgate.net For (8E,10E)-dodeca-8,10-dienyl acetate, this would correspond to an ion at m/z 164. Another characteristic peak for acetates is often seen at m/z 43, corresponding to the acetyl cation (CH3CO+). researchgate.net The pattern of fragmentation of the hydrocarbon chain can also help in determining the positions of the double bonds.

The mass spectrum of an adduct of 8E,10E-Dodecadien-1-yl acetate with 4-methyl-1,2,4-triazolin-3,5-dione has also been studied, providing further data for its identification. researchgate.net

Predicted Collision Cross Section (CCS) Data for (8E,10E)-dodeca-8,10-dienyl acetate Adducts uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]+225.18491157.8
[M+Na]+247.16685162.7
[M-H]-223.17035157.0
[M+NH4]+242.21145176.4
[M+K]+263.14079160.0
[M+H-H2O]+207.17489152.2
[M+HCOO]-269.17583179.2
[M+CH3COO]-283.19148191.4

Spectroscopic Techniques for Elucidating Stereochemistry and Purity of (8E,10E)-Dodeca-8,10-dienyl Acetate

The biological activity of (8E,10E)-dodeca-8,10-dienyl acetate is highly dependent on its stereochemistry. The presence of other isomers can significantly impact its effectiveness as a pheromone. vulcanchem.com Therefore, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are crucial for confirming the correct stereoisomer and assessing the purity of a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are used to elucidate the structure and stereochemistry.

In the ¹H NMR spectrum, the coupling constants (J-values) between the olefinic protons are particularly informative for determining the geometry of the double bonds. For a trans (E) double bond, the coupling constant is typically in the range of 11-18 Hz, while for a cis (Z) double bond, it is in the range of 6-12 Hz.

The ¹³C NMR spectrum provides information about the chemical environment of each carbon atom. The chemical shifts of the carbons involved in the double bonds can also be indicative of the stereochemistry. For instance, in a study of the related compound dodeca-8E,10E-dien-1-ol, the ¹³C NMR spectrum in CDCl₃ showed distinct signals for the carbons of the conjugated diene system that were consistent with the (E,E) configuration. researchgate.net

¹³C NMR Spectral Data for Dodeca-8E,10E-dien-1-ol in CDCl₃ researchgate.net

Carbon AtomChemical Shift (ppm)Multiplicity
C-164.93t
C-2131.11d
C-3123.85d
C-4130.59d
C-5134.89d
C-618.11q
CH₃CO20.91q
MeCO170.68s

Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and non-destructive technique used to identify functional groups and assess purity. The FTIR spectrum of (8E,10E)-dodeca-8,10-dienyl acetate will show characteristic absorption bands. A strong absorption band around 1740 cm⁻¹ is indicative of the C=O stretching of the acetate group. The C-O stretching of the acetate will appear in the region of 1240-1230 cm⁻¹. The most critical region for determining the stereochemistry of the double bonds is the out-of-plane C-H bending region. A strong absorption band around 965 cm⁻¹ is characteristic of a trans (E) double bond. The absence of a significant band around 700 cm⁻¹, which is characteristic of a cis (Z) double bond, would further support the purity of the (8E,10E) isomer.

By combining these advanced analytical techniques, researchers can confidently identify, quantify, and characterize (8E,10E)-dodeca-8,10-dienyl acetate from a variety of complex samples, which is essential for its application in pest management and for understanding its role in chemical ecology.

Strategic Integration of 8e,10e Dodeca 8,10 Dienyl Acetate in Sustainable Pest Management Programs

Development and Optimization of Pheromone-Based Trapping Systems for Monitoring Pest Populations Utilizing (8E,10E)-Dodeca-8,10-dienyl Acetate (B1210297)

The precise monitoring of pest populations is fundamental to effective IPM programs, enabling growers to make informed decisions about the timing and necessity of control interventions. (8E,10E)-Dodeca-8,10-dienyl acetate is a key component in lures designed to trap and monitor several significant agricultural pests.

Research has shown that the efficacy of this compound is often dependent on its combination with other synergistic or related compounds. For instance, in monitoring the soybean podborer, Matsumuraeses falcana, a ternary mixture of (E)-8-dodecenyl acetate (E8-12:Ac), (E,E)-8,10-dodecadienyl acetate (E8E10-12:Ac), and (E,Z)-7,9-dodecadienyl acetate (E7Z9-12:Ac) in a 1:1:1 ratio proved to be an effective attractant. researchgate.net The binary mixture of E8-12:Ac and E8E10-12:Ac was essential for attracting male moths, with the E7Z9-12:Ac acting as a synergist. researchgate.net

The optimization of trapping systems also involves determining the most effective trap design. For M. falcana, sticky-winged traps baited with the pheromone blend captured significantly more males than water-pan traps, providing a clear fluctuation pattern of male activity throughout the flight season. researchgate.net

The stereochemical purity of the lure is critical. Field studies on the pea moth, Cydia nigricana, demonstrated that the attraction of males to (E,E)-8,10-dodecadien-1-yl acetate declined over time due to the isomerization of the compound within the dispenser. uni.lu The presence of even small amounts (5%) of E,Z, Z,E, or Z,Z isomers significantly reduced male attraction, highlighting the need for formulations that maintain isomeric purity. uni.lu

Furthermore, the behavioral response to pheromone blends can be complex. In studies on the codling moth, Cydia pomonella, the addition of (8E,10E)-dodeca-8,10-dienyl acetate to the primary pheromone component, (E,E)-8,10-dodecadien-1-ol (codlemone), was found to antagonize male attraction at a ratio of just 5%. researchgate.net This demonstrates the delicate balance required in pheromone blends to achieve optimal attraction for monitoring purposes.

Table 1: Research Findings on Pheromone Blends for Pest Monitoring

Target Pest Key Attractant(s) Findings
Matsumuraeses falcana (Soybean Podborer) (E8E10-12:Ac) + (E8-12:Ac) + (E7Z9-12:Ac) A 1:1:1 ratio was effective; E7Z9-12:Ac showed a synergistic effect. researchgate.net
Cydia nigricana (Pea Moth) (E,E)-8,10-dodecadien-1-yl acetate Attraction is significantly inhibited by the presence of other geometric isomers (E,Z; Z,E; Z,Z). uni.lu
Cydia toreuta (Eastern Pine Seedworm) (E,Z)-8,10-dodecadienyl acetate The addition of the E,E isomer to the E,Z form increased trap catch, though not significantly. msu.edu
Cydia pomonella (Codling Moth) (E,E)-8,10-dodecadien-1-ol (Codlemone) Adding (8E,10E)-dodeca-8,10-dienyl acetate at a 5% ratio antagonized male attraction. researchgate.net

Implementation of Mating Disruption Strategies Using (8E,10E)-Dodeca-8,10-dienyl Acetate

Mating disruption is a powerful pest control technique that involves permeating the atmosphere with synthetic pheromones to prevent male insects from locating females, thereby suppressing reproduction. (8E,10E)-Dodeca-8,10-dienyl acetate is a registered active ingredient for this purpose, particularly against the filbertworm, Cydia latiferreana. epa.govethz.ch

The U.S. Environmental Protection Agency (EPA) has registered this synthetic pheromone for use in pomegranates, hazelnuts, and other fruit and tree nut crops to disrupt the normal mating cycle of the filbertworm. epa.govethz.ch The mechanism of disruption is often competitive, where the synthetic pheromone creates false trails that males follow, preventing them from locating receptive females. horticulturalnews.org

In the case of the codling moth, research has shown that while the alcohol form (codlemone) is the primary attractant, the addition of the acetate can enhance disruption. Wind tunnel studies revealed that adding (8E,10E)-dodeca-8,10-dienyl acetate to codlemone plumes caused male moths to increase their track angles and drift angles, effectively disrupting their upwind flight orientation toward a pheromone source. researchgate.net This disruption of orientation is a key element in preventing successful mating. researchgate.net

Commercially available products, such as Isomate® FBW Ring, are formulated specifically for this purpose. epa.govethz.ch These dispensers release the pheromone over an extended period, maintaining a sufficient concentration in the crop canopy to achieve effective mating disruption. epa.govethz.ch

Research on Attract-and-Kill Methodologies Employing (8E,10E)-Dodeca-8,10-dienyl Acetate

While research specifically on (8E,10E)-dodeca-8,10-dienyl acetate in attract-and-kill systems is limited in the available literature, extensive studies have been conducted on the closely related alcohol, (E,E)-8,10-dodecadien-1-ol (codlemone), for controlling the codling moth, Cydia pomonella. These studies provide a strong model for the potential application of the acetate.

Formulations have been developed that mix the pheromone with an insecticide in a viscous paste or oil. researchgate.netrothamsted.ac.uk For example, a product named 'Sirene CM' consists of a paste containing 0.16% codlemone to attract male moths and 6.0% of the insecticide permethrin (B1679614) to kill them upon contact. researchgate.net Another study developed a viscous formulation based on castor oil containing 4% of the insecticide cyfluthrin (B156107) and 0.1% codlemone. rothamsted.ac.uk This formulation was applied to the bark of apple trees and achieved a level of control comparable to conventional insecticide spray treatments. rothamsted.ac.uk

The strategy relies on attracting the male moth to a droplet of the formulation, where it makes contact with a lethal dose of the insecticide. researchgate.netresearchgate.net This approach has proven effective in controlling codling moth populations in apple orchards, provided the initial pest density is low. researchgate.net

Table 2: Components of Experimental Attract-and-Kill Formulations for Cydia pomonella

Formulation Base Attractant Killing Agent
Viscous Paste 0.16% Codlemone 6.0% Permethrin researchgate.net
Castor Oil 0.1% Codlemone 4.0% Cyfluthrin rothamsted.ac.uk

Formulation Science and Controlled Release Technologies for (8E,10E)-Dodeca-8,10-dienyl Acetate in Field Applications

The success of pheromone-based pest management hinges on the formulation and dispenser technology, which must protect the active ingredient from degradation and release it at an optimal rate over a prolonged period.

A variety of dispenser types are used for (8E,10E)-dodeca-8,10-dienyl acetate and related compounds:

Ring Dispensers: The Isomate® FBW Ring is a twin-tube ring dispenser designed to be placed on tree branches. epa.govethz.ch This passive system provides a steady release of the pheromone throughout the season. epa.govethz.ch

Aerosol Emitters: Products like Isomate® CM MIST are programmable aerosol emitters that release puffs of pheromone at set intervals. horticulturalnews.org These require far fewer units per hectare than passive dispensers but may be subject to wind effects, potentially leaving areas with low pheromone coverage. horticulturalnews.org

Polymer Dispensers: Pheromones can be impregnated into polymer materials like rubber septa or plastic spirals and ropes. uni.lu However, the stability of the pheromone within the matrix is crucial. Research has shown that (E,E)-8,10-dodecadien-1-yl acetate can isomerize in red rubber septa, which reduces its attractiveness to the pea moth over time. uni.lu

Biodegradable Formulations: To address the issue of plastic waste from used dispensers, research is exploring biodegradable options. One patent describes a dispenser made from a polycondensate of 1,4-butanediol (B3395766) and succinic acid, forming a biodegradable bag that can be filled with the pheromone. colostate.edu

Future research in formulation science is focused on enhancing the stability of the (8E,10E) configuration through the use of UV-resistant materials and advanced techniques like nanoencapsulation.

Structure Activity Relationship Sar Studies and Rational Design of 8e,10e Dodeca 8,10 Dienyl Acetate Analogues

Systematic Modification of the Carbon Chain and Functional Groups

The biological activity of (8E,10E)-Dodeca-8,10-dienyl acetate (B1210297), also known as codlemone, is highly dependent on its 12-carbon backbone and terminal acetate group. nih.govnih.gov Research into the modification of these features has provided significant insights into the structural requirements for receptor binding and subsequent behavioral responses in target insects.

Carbon Chain Length: Alterations to the length of the dodecanyl chain generally lead to a decrease in biological activity. The C12 chain is considered optimal for fitting into the binding pocket of the specific olfactory receptors in moths like C. pomonella. nih.gov Shorter or longer chains can disrupt the precise conformational fit required for receptor activation.

Halogenation of the parent alcohol, codlemone, has been explored to create analogues with potentially enhanced activity. For instance, the synthesis of fluorinated and chlorinated analogues has been undertaken to study their electrophysiological and field responses in codling moths. nih.gov

Table 1: Research Findings on Carbon Chain and Functional Group Modifications

ModificationObserved Effect on Biological ActivityReference
Variation in carbon chain length (deviating from C12)General decrease in activity due to suboptimal fit in the receptor binding pocket. nih.gov
Replacement of acetate with an alcohol functional groupThe resulting alcohol, (8E,10E)-dodeca-8,10-dien-1-ol, is a primary, highly active pheromone component. researchgate.net
Introduction of halogen atoms (e.g., fluorine, chlorine)Some halogenated analogues, such as F(10,11)-codlemone and Cl-codlemone, have shown increased attractiveness to male codling moths in field trapping experiments compared to the parent pheromone. nih.gov

Impact of Olefinic Bond Positions and Stereoisomerism

The position and stereochemistry of the conjugated double bonds are paramount to the biological efficacy and selectivity of (8E,10E)-Dodeca-8,10-dienyl acetate.

Stereoisomerism: The (8E,10E) configuration is critical for bioactivity. vulcanchem.com The other geometric isomers, namely (8Z,10E), (8E,10Z), and (8Z,10Z), are significantly less active and can even act as behavioral antagonists, reducing the response of male moths to the active pheromone. Field studies have demonstrated that the presence of Z-isomers can decrease the effectiveness of lures. vulcanchem.com Over time, isomerization can occur, leading to a mixture of isomers and a potential reduction in efficacy. vulcanchem.com The effect of altering the double-bond configuration is not simply additive but is contingent on the conformational properties of the entire molecule. nih.gov

Table 2: Impact of Stereoisomerism on Biological Efficacy

IsomerBiological ActivityReference
(8E,10E)-Dodeca-8,10-dienyl acetateHighly active, primary component of the sex pheromone. vulcanchem.com
(8Z,10E), (8E,10Z), (8Z,10Z) isomersSignificantly reduced activity; can act as behavioral antagonists. vulcanchem.com

Computational Chemistry Approaches for Predicting and Understanding Receptor Interactions

Computational chemistry provides powerful tools for investigating the interactions between (8E,10E)-Dodeca-8,10-dienyl acetate and its corresponding olfactory receptors at a molecular level.

Molecular Modeling: Techniques such as molecular mechanics and molecular dynamics simulations are used to model the three-dimensional structure of the pheromone and its analogues and to predict their preferred conformations. By creating a model of the receptor's binding pocket, researchers can dock different ligands and estimate their binding affinities. This approach helps to rationalize the observed structure-activity relationships. For instance, a refined model for the interaction between a moth sex pheromone component and its receptor has been developed using molecular mechanics calculations, which showed a quantitative correlation between measured activities and calculated conformational energies. nih.gov

Predicting Biological Activity: These computational models can predict how modifications to the pheromone's structure, such as altering the carbon chain length or the stereochemistry of the double bonds, will affect its interaction with the receptor. nih.gov This predictive capability is invaluable for the rational design of new, more effective agonists or antagonists, saving significant time and resources in their synthesis and biological testing. nih.gov The understanding that the effect of a change in double-bond configuration is dependent on the entire molecule's conformational properties highlights the importance of these computational approaches. nih.gov

Recent advances in genomics and proteomics have led to the identification of specific odorant receptors in insects, such as CpomOR1 in the codling moth, which is a candidate for being a codlemone receptor. nih.gov This allows for more accurate homology modeling of the receptor structure and more precise docking studies with (8E,10E)-Dodeca-8,10-dienyl acetate and its analogues.

Future Perspectives and Emerging Research Frontiers for 8e,10e Dodeca 8,10 Dienyl Acetate Research

Genomic, Transcriptomic, and Proteomic Investigations of Pheromone Communication Systems Involving (8E,10E)-Dodeca-8,10-dienyl Acetate (B1210297)

The advent of "-omics" technologies has opened new avenues for dissecting the molecular underpinnings of pheromone communication involving (8E,10E)-Dodeca-8,10-dienyl acetate. This compound is a known behavioral antagonist or synergist for the codling moth, Cydia pomonella, which uses (E,E)-8,10-dodecadien-1-ol (codlemone) as its primary sex pheromone. researchgate.netresearchgate.netnih.gov Understanding how these signals are processed at a molecular level is crucial for refining pest management strategies.

Genomic and transcriptomic studies of C. pomonella have led to the identification of a wide array of genes and proteins integral to chemoreception. nih.govusda.gov A high-quality, chromosome-level genome assembly of the codling moth has provided significant insights into its chemical ecology. nih.gov This research revealed 16,997 protein-coding genes and highlighted the duplication of an olfactory receptor gene, OR3, which enhances the moth's ability to locate host plants and mates using both kairomones and pheromones. nih.gov

Antennal transcriptome analyses have been particularly fruitful, identifying numerous chemosensory receptors. plos.orgnih.gov These studies have successfully identified dozens of candidate odorant receptors (ORs), ionotropic receptors (IRs), and gustatory receptors (GRs). plos.orgnih.gov For instance, one study identified 43 candidate ORs and 15 IRs in the codling moth antennae. plos.orgnih.gov Among these are the obligatory co-receptor Orco, several receptors in the pheromone receptor (PR) clade, and homologs of highly conserved co-receptors like IR8a and IR25a. plos.orgresearchgate.net

Proteomic research, focusing on the proteins expressed in the antennae, has complemented these findings by identifying the functional machinery that interacts with pheromone molecules. Odorant binding proteins (OBPs) are critical in this process, solubilizing and transporting hydrophobic pheromone molecules to the receptors. wsu.edu Research has identified multiple OBPs in C. pomonella, including three general odorant binding proteins (GOBPs), one more than is typically found in other Lepidoptera. usda.govwsu.edu Single sensillum recordings have further elucidated the specificity of these systems, identifying distinct receptor neuron types. One type is highly sensitive to the main pheromone component, codlemone, but also responds to (8E,10E)-Dodeca-8,10-dienyl acetate, indicating that both the attractant and its antagonist are detected by the same neuron. nih.gov A separate neuron type was found to respond specifically to various isomers of dodecadienyl acetate, but not to the primary pheromone alcohol. nih.gov

These multi-omics approaches provide a rich dataset for future research, aiming to functionally characterize these receptors and proteins. Such knowledge can pinpoint precise molecular targets for developing novel, highly specific pest control agents or for optimizing the composition of pheromone lures and disruptants.

Interactive Data Table 1: Key Genes and Proteins in C. pomonella Chemosensory System

Category Name/Type Number Identified Primary Tissue Expression Putative Function Reference
Genes Protein-Coding Genes16,997 (total)Genome-wideVaries nih.gov
Olfactory Receptor (OR) Genes43 (candidates)AntennaeOdor detection, including pheromones plos.orgnih.gov
Ionotropic Receptor (IR) Genes15 (candidates)AntennaeOdor and taste detection plos.orgnih.gov
Gustatory Receptor (GR) Genes1 (candidate)AntennaeTaste detection plos.org
Proteins Odorant Binding Proteins (OBPs)18 (putative)Antennae, MouthpartsSolubilize and transport odorants wsu.edu
General Odorant Binding Proteins (GOBPs)3 (putative)Antennae, Mouthparts, Female AbdomenTransport of general odorants and pheromones wsu.edu
Chemosensory Proteins (CSPs)12 (putative)VariousDiverse roles in chemoreception wsu.edu
Olfactory Receptor Neurons3 (types identified)AntennaeSignal transduction for specific odorants nih.gov

Application of Nanotechnology and Advanced Materials Science in (8E,10E)-Dodeca-8,10-dienyl Acetate Delivery Systems

The efficacy of semiochemicals like (8E,10E)-Dodeca-8,10-dienyl acetate in pest management is heavily dependent on their delivery system. The goal is to ensure a consistent, controlled release of the active substance over a prolonged period. Research has progressed from simple traps to more advanced materials for optimized dispersal.

Current and emerging delivery systems utilize various material science principles. Products for mating disruption in codling moth control, which often include (8E,10E)-Dodeca-8,10-dienyl acetate as a component, exemplify this. usda.gov

Dispenser Systems: Hand-applied dispensers, such as twin-tube rings or membrane-based designs, are widely used. epa.govcornell.edu These are formulated to release a blend of semiochemicals at a steady rate throughout the season. For example, the Isomate® FBW Ring is a twin-tube dispenser designed to be placed on tree branches. epa.gov

Aerosol Emitters: Automated, programmable aerosol dispensers, like the Checkmate Puffer, release pheromone plumes at specific intervals, often during peak moth activity at dusk. cornell.edufrontiersin.org This technology allows for coverage of large areas with fewer deployment points.

Microencapsulation: Microencapsulated formulations involve enclosing the pheromone in microscopic polymer capsules. frontiersin.org These can be applied as a spray, adhering to foliage and providing a slow, sustained release as the capsules degrade. This method can be integrated with other spray applications. frontiersin.org

The future of pheromone delivery lies in the integration of nanotechnology and more sophisticated materials science. Nanostructured materials, such as nanofibers, nanotubes, and nanoporous materials, offer unprecedented control over release kinetics. These technologies could lead to:

Ultra-Long-Duration Lures: Nanomaterials can be engineered to have a very high surface-area-to-volume ratio and tunable porosity, allowing for dispensers that last an entire growing season or longer with a single application.

Environmentally-Responsive Release: Smart materials could be developed to release the pheromone in response to specific environmental triggers, such as temperature, humidity, or even the presence of the pest itself, thereby increasing efficiency and reducing waste.

Improved Stability: Encapsulation within nanomaterials can protect the relatively fragile pheromone molecules from degradation by UV light and oxidation, extending their field life.

These advancements aim to create more effective, efficient, and economically viable pest management tools that maximize the impact of the semiochemicals while minimizing labor and material costs. bioone.org

Interactive Data Table 2: Comparison of Delivery Systems for Lepidopteran Pheromones

Delivery System Principle Typical Application Advantages Future Research Direction Reference
Hand-Applied Dispensers Passive diffusion from a polymer matrix (e.g., tube, ring)Mating DisruptionSimple to deploy, season-long releaseDevelopment of biodegradable polymers epa.govcornell.edu
Aerosol Emitters Programmable, metered release of an aerosol formulationMating DisruptionCovers large areas, timed release for peak pest activityMiniaturization, improved power efficiency frontiersin.org
Microencapsulation Slow release from sprayed polymer microcapsulesMating Disruption, Attract-and-KillCan be tank-mixed with other sprays, good coverageBetter adhesion to plant surfaces, more uniform release frontiersin.org
Nanofiber/Nanoporous Materials Controlled diffusion through nanostructures(Emerging) Lures, Mating DisruptionPotential for ultra-long duration, highly tunable release ratesScalable manufacturing, field stability testing

Environmental Fate and Non-Target Impact Assessments of (8E,10E)-Dodeca-8,10-dienyl Acetate in Agricultural and Natural Ecosystems

A critical aspect of integrating any pest management tool into agricultural or natural ecosystems is a thorough assessment of its environmental fate and impact on non-target species. (8E,10E)-Dodeca-8,10-dienyl acetate is classified by the U.S. Environmental Protection Agency (EPA) as a Straight-Chain Lepidopteran Pheromone (SCLP). epa.govregulations.gov

The EPA has extensively characterized SCLPs and has established a strong safety profile based on several key attributes: epa.gov

Low Toxicity: Pheromones are generally considered non-toxic to non-target organisms, including mammals, birds, and aquatic life. usda.gov This is due to their specific mode of action, which targets the olfactory systems of a select group of insects.

High Specificity: Pheromones are inherently species-specific, meaning they are designed to attract only the target pest. This dramatically reduces the risk of impacting beneficial insects, such as pollinators or predators of the target pest.

Low Environmental Concentration: Pheromone-based products release very small quantities of the active ingredient into the environment. usda.govepa.gov The material dissipates quickly in the air, making significant accumulation in soil or water unlikely. usda.gov

Based on these factors—low hazard and low exposure—the EPA has determined that SCLPs, when used as directed, present a low risk to non-target organisms and the environment. epa.gov An exemption from the requirement of a tolerance for residues of lepidopteran pheromones on food commodities has been in place since 1994. epa.gov

Future research in this area will likely focus on refining these assessments with more sensitive analytical techniques to track the movement and degradation of (8E,10E)-Dodeca-8,10-dienyl acetate in complex ecosystems. Studies could investigate potential subtle sublethal effects on closely related non-target moth species or explore the biotransformation pathways of the compound in soil and water under various field conditions. However, based on decades of use and regulatory assessment, the environmental impact is considered minimal.

Interactive Data Table 3: Summary of EPA Risk Assessment for SCLPs like (8E,10E)-Dodeca-8,10-dienyl Acetate

Risk Category EPA Finding Rationale Reference
Human Health No unreasonable adverse effects expectedLow toxicity demonstrated in animal testing; low expected human exposure. epa.gov
Non-Target Organisms Low riskHigh species specificity; very small amounts released; non-toxic mode of action. usda.govepa.gov
Environmental Fate Minimal impactRapid dissipation in air; unlikely to accumulate in soil or water. usda.gov
Residue on Food Exemption from toleranceLong history of safe use; low toxicity and exposure potential. epa.gov

Integration of (8E,10E)-Dodeca-8,10-dienyl Acetate Research with Climate Change and Global Pest Distribution Models

The effectiveness of pest management strategies is intrinsically linked to pest phenology and geographic distribution, both of which are being significantly altered by global climate change. Integrating research on (8E,10E)-Dodeca-8,10-dienyl acetate with ecological modeling is a critical frontier for developing resilient, future-proof control programs, particularly for globally significant pests like the codling moth. oup.com

Climate models are being used to project how the habitable ranges of pests will shift under various warming scenarios. oup.comnih.gov Studies using mechanistic models like CLIMEX and correlative models like MaxEnt have predicted the potential global distribution of C. pomonella under both historical and future climate conditions. oup.comnih.gov

Key findings from these modeling studies include:

Range Expansion: Warming temperatures are predicted to allow pests like the codling moth to expand their ranges into higher latitudes and altitudes. oup.comresearchgate.net Regions previously unsuitable due to cold limitation may become new hotspots for infestation. researchgate.net

Changes in Phenology: Rising temperatures can lead to significant shifts in insect life cycles. actahort.orgfao.org For the codling moth, models predict earlier emergence in the spring, a larger and more damaging second generation, and an increased risk of a third generation in temperate climates. actahort.orgfao.orgishs.org

This is where research on pheromones like (8E,10E)-Dodeca-8,10-dienyl acetate becomes crucial. Pheromone-baited traps are essential tools for monitoring these predicted changes in real-time. As pest distributions shift, monitoring networks will be the first line of defense in detecting new invasions. nih.gov Furthermore, as pest phenology changes, the timing of control measures, including the deployment of mating disruption systems, must be adjusted. actahort.orgfao.org The data from climate models can guide the adaptation of these pheromone-based strategies, ensuring they are deployed at the right time and in the right place to remain effective in a changing world. ishs.orgrpubs.com

Interactive Data Table 4: Predicted Impacts of Climate Change on Cydia pomonella and Implications for Pheromone-Based Management

Predicted Impact Modeling Approach Key Finding Implication for Pheromone Research Reference
Global Distribution Shift CLIMEX, MaxEntPotential for establishment in new areas (e.g., higher latitudes). oup.comnih.gov Average annual temperature is a main limiting variable. nih.govPheromone traps are essential for monitoring new and expanding ranges. oup.comnih.gov
Phenological Shifts Stochastic Weather Generators, SOPRA modelEarlier emergence, increased magnitude of 2nd generation, risk of a 3rd generation in temperate regions. actahort.orgfao.orgishs.orgTiming of pheromone dispenser deployment for mating disruption must be adapted. actahort.orgfao.orgishs.org
Changes in Habitat Suitability Random Forest Algorithm, CHELSA+ variablesHabitat suitability may increase in currently occupied inland areas and shift northwards.Pheromone monitoring can validate model predictions of changing population densities. rpubs.com
Increased Invasion Risk CLIMEX under RCP4.5 scenarioFuture climate scenarios show wider potential distribution than historical data, increasing invasion risk for currently pest-free areas.Pheromone-based surveillance is critical for quarantine and biosecurity in at-risk nations. oup.com

Q & A

Q. What are the standard methods for synthesizing (8E,10E)-dodeca-8,10-dienyl acetate, and how can purity be ensured?

The compound is synthesized via catalytic reactions, often starting from precursors like cyclooctanone and crotonaldehyde. Key steps include isomer-specific coupling and acetylation. Purity is validated using gas chromatography (GC) or high-performance liquid chromatography (HPLC), coupled with mass spectrometry (MS) for structural confirmation. NMR (¹H and ¹³C) is critical to verify double-bond geometry (E/Z configuration) and acetate ester formation .

Q. How is (8E,10E)-dodeca-8,10-dienyl acetate identified and quantified in biological samples?

Solid-phase microextraction (SPME) or solvent extraction is used to isolate the compound from insect pheromone glands or environmental matrices. GC-MS with selective ion monitoring (SIM) is preferred for quantification due to its sensitivity at trace levels (e.g., pg per female in Cydia strobilella). Internal standards, such as deuterated analogs, improve accuracy .

Q. What safety protocols are required for handling this compound in laboratory settings?

Safety Data Sheets (SDS) mandate PPE (gloves, goggles, lab coats) and fume hoods to prevent inhalation or dermal exposure. Storage should be in airtight containers at ≤4°C to prevent degradation. Waste disposal must comply with hazardous organic compound regulations .

Advanced Research Questions

Q. How do isomeric impurities (e.g., 8E,10Z or 8Z,10E isomers) affect experimental outcomes in pheromone studies?

Contradictory field results may arise from unintended isomer ratios during synthesis. For example, Cydia strobilella responds to blends of (8E,10E)- and (8E,10Z)-isomers, but improper ratios reduce mating disruption efficacy. Use chiral columns or preparative HPLC to isolate isomers, and validate ratios via NMR/GC-MS before bioassays .

Q. What experimental designs are optimal for evaluating pheromone-based mating disruption in field studies?

Randomized block designs with treated vs. control plots are standard. Measure outcomes via trap catches, oviposition rates, and larval infestation (e.g., cone damage in spruce orchards). Include buffer zones to minimize cross-contamination. Statistical tools like ANOVA or generalized linear models (GLMs) account for environmental variability .

Q. How can researchers address discrepancies between laboratory bioassay data and field efficacy?

Lab assays (e.g., electroantennography) may not reflect field conditions due to wind, temperature, or competing pheromone sources. Conduct dose-response studies under controlled environmental parameters. Use mark-release-recapture techniques to track insect movement and validate dispersal models .

Q. What advanced spectroscopic techniques resolve structural ambiguities in derivatives or degradation products?

High-resolution MS (HRMS) and 2D NMR (e.g., COSY, NOESY) differentiate stereoisomers and degradation byproducts. For example, NOESY correlations confirm the E-configuration of double bonds, while HRMS identifies oxidation products like dodecadienol .

Q. What are the ecological risks of non-target species exposure to synthetic (8E,10E)-dodeca-8,10-dienyl acetate?

Conduct selectivity assays using sympatric insect species. For example, Dioryctria abietella shares habitats with C. strobilella but uses distinct pheromones (C25 pentaene and Z9,E11-14:OAc). Field monitoring via biodiversity surveys and LC-MS metabarcoding assesses unintended ecological impacts .

Methodological Notes

  • Data Interpretation : Always include negative controls (e.g., solvent-only traps) and replicate samples to distinguish pheromone effects from environmental noise .
  • Regulatory Compliance : Document synthesis and handling protocols per ICMJE standards, including CAS No. 33956-49-9, purity grades, and batch numbers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.